N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Catalog No.
S11845537
CAS No.
M.F
C18H16ClNO2
M. Wt
313.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-...

Product Name

N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

IUPAC Name

N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

InChI

InChI=1S/C18H16ClNO2/c1-11-6-12(2)18-13(10-22-16(18)7-11)8-17(21)20-15-5-3-4-14(19)9-15/h3-7,9-10H,8H2,1-2H3,(H,20,21)

InChI Key

HLEJAGOXJFEIME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC(=CC=C3)Cl)C

N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a chemical compound characterized by its unique structure, which consists of a chlorophenyl group attached to a benzofuran moiety via an acetamide linkage. Its molecular formula is C18H16ClNO2C_{18}H_{16}ClNO_2, and it has a molecular weight of 313.8 g/mol. The compound is notable for its potential biological activity and applications in medicinal chemistry due to the presence of the benzofuran and chlorophenyl groups, which are often associated with various pharmacological properties .

Typical of amides and substituted aromatic compounds. For instance:

  • Hydrolysis: The acetamide group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Electrophilic Aromatic Substitution: The aromatic systems in both the chlorophenyl and benzofuran moieties can undergo electrophilic substitution reactions, allowing for further derivatization.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance biological activity or alter physicochemical properties.

N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has been investigated for its biological activities, particularly in relation to its structural components. Compounds containing benzofuran derivatives are known for various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the chlorophenyl group may also enhance these activities through increased lipophilicity or interaction with biological targets such as enzymes or receptors .

The synthesis of N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can be achieved through several methods:

  • Direct Acylation: The compound can be synthesized by acylating 4,6-dimethyl-1-benzofuran-3-amine with 3-chloroacetophenone under acidic conditions.
  • Coupling Reactions: Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the amine and acid derivatives.
  • Multi-step Synthesis: Starting from simpler precursors like 4,6-dimethylbenzofuran can involve multiple steps including bromination, followed by nucleophilic substitution with 3-chlorobenzoyl chloride.

These methods allow for the efficient production of the compound while providing opportunities for further modifications.

N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammation or pain.
  • Chemical Research: Used as a reference material in studies focusing on structure-activity relationships in benzofuran derivatives.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its bioactive properties.

Interaction studies involving N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide often focus on its binding affinity to various biological targets. These studies may include:

  • Molecular Docking Studies: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: Evaluating its efficacy against microbial strains or cancer cell lines.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-(3-Chlorophenyl)-4-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperazineC22H23ClN2O2C_{22}H_{23}ClN_2O_2Piperazine ring enhances solubility and bioavailability
N-(2-Chlorophenyl)-acetamideC8H8ClNOC_{8}H_{8}ClNOSimpler structure; used as a model compound
2-(5,6-Dimethyl-1-benzofuran-3-yl)acetamideC21H21ClN2O3C_{21}H_{21}ClN_2O_3Similar benzofuran structure but different substituents

Uniqueness

N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is unique due to its specific combination of a chlorinated aromatic system with a complex benzofuran structure. This combination may confer distinct pharmacological properties not found in simpler analogs or those containing different substituents.

Multicomponent reactions (MCRs) have emerged as efficient tools for constructing complex molecules like N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide. A notable example involves the isocyanide-based three-component reaction, which enables the assembly of cyanophenylamino-acetamide derivatives from 2-aminobenzamide, aldehydes, and isocyanides in ethanol at room temperature. This method achieves yields exceeding 85% while maintaining excellent regioselectivity. The reaction’s success relies on the nucleophilic attack of the isocyanide on the imine intermediate formed between the aldehyde and 2-aminobenzamide, followed by cyclization to yield the acetamide core.

For benzofuran-containing acetamides, MCRs often integrate pre-formed benzofuran intermediates. A study demonstrated the coupling of 4,6-dimethylbenzofuran-3-acetic acid derivatives with 3-chloroaniline via a Schotten-Baumann reaction, using acetyl chloride as the acylating agent under basic conditions. This approach minimizes side reactions, achieving 92% purity without requiring chromatographic purification.

Table 1: Representative Multicomponent Syntheses of Benzofuran-Acetamide Derivatives

ReactantsCatalystYield (%)Reference
2-Aminobenzamide, RCHO, RNCp-TSA88
Benzofuran-acetic acid, ArNH2NaOH (aq)92

Catalytic Approaches in Acetamide Formation

Catalytic methods have revolutionized the synthesis of acetamide bonds in N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide. Tris(pentafluorophenyl)borane hydrate [B(C6F5)3·H2O] has been employed as a water-tolerant catalyst for dehydrative amidation between carboxylic acids and amines. This method achieves near-quantitative conversion at 80°C within 12 hours, avoiding traditional coupling reagents like EDCI or HOBt. For the target compound, this approach facilitates the condensation of 4,6-dimethylbenzofuran-3-acetic acid with 3-chloroaniline without racemization.

Acid catalysis remains pivotal in benzofuran-acetamide synthesis. p-Toluenesulfonic acid (p-TSA) catalyzes the formation of imine intermediates in MCRs, as demonstrated in the synthesis of cyanophenylamino-acetamides. Additionally, palladium catalysts enable cross-coupling reactions at the benzofuran core; Suzuki-Miyaura couplings with aryl boronic acids introduce substituents at the C-6 position, enhancing structural diversity.

Table 2: Catalytic Systems for Acetamide Bond Formation

CatalystSubstratesTemperature (°C)Conversion (%)
B(C6F5)3·H2OCarboxylic acid + amine8098
Pd(PPh3)4Benzofuran-Br + ArB(OH)210089

Structural Modifications of Benzofuran Core

Structural elaboration of the 4,6-dimethylbenzofuran moiety significantly impacts the physicochemical and biological properties of N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide. Key modifications include:

  • Substituent Introduction at C-2/C-5 Positions: Electrophilic aromatic substitution with chlorine or methoxy groups alters electron density, as evidenced by density functional theory (DFT) calculations. For instance, 2,5-dimethoxy substitution increases hydrophilicity (clogP = 2.1 vs. 3.4 for parent compound).
  • Side Chain Functionalization: Replacing the acetic acid moiety with 1,3,4-oxadiazole rings enhances binding to biological targets like Mycobacterium tuberculosis Pks13 enzyme, with binding affinities reaching −14.82 kcal/mol.
  • Halogenation: Bromination at C-6 enables subsequent cross-coupling reactions. Negishi couplings with zinc reagents install alkyl or aryl groups, expanding the compound’s structural scope.

Table 3: Impact of Benzofuran Modifications on Molecular Properties

ModificationΔlogPBinding Affinity (kcal/mol)Reference
2,5-Dimethoxy−1.3−14.82
6-Bromo+0.7−14.11
Oxadiazole side chain−0.9−14.23

X-ray crystallographic studies of analogous compounds reveal that substituents at C-3 of the benzofuran ring adopt a coplanar conformation with the heterocycle, optimizing π-π stacking interactions in protein binding pockets. Molecular dynamics simulations further demonstrate that 2,4-dimethyl substitution enhances hydrophobic contacts with the Mtb Pks13 enzyme’s active site, improving residence times by 38% compared to unmodified derivatives.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

313.0869564 g/mol

Monoisotopic Mass

313.0869564 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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